molecular formula C25H21FN2O2S B460397 2-(4-FLUOROBENZOYL)-4-(4-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE

2-(4-FLUOROBENZOYL)-4-(4-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE

Cat. No.: B460397
M. Wt: 432.5g/mol
InChI Key: PFQSBQDELWNYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is a complex organic compound with the molecular formula C25H21FN2O2S and a molecular weight of 432.51 g/mol . This compound is characterized by its unique structure, which includes a thienoquinoline core, a methoxyphenyl group, and a fluorophenyl methanone moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as thiosemicarbazide . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.

    Cyclization: Cyclization reactions can further modify the thienoquinoline core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone stands out due to its unique structural features and potential biological activities. Similar compounds include:

The uniqueness of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone lies in its combination of functional groups and the resulting synergistic effects on its chemical and biological behavior.

Properties

Molecular Formula

C25H21FN2O2S

Molecular Weight

432.5g/mol

IUPAC Name

[3-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C25H21FN2O2S/c1-30-17-12-8-14(9-13-17)20-18-4-2-3-5-19(18)28-25-21(20)22(27)24(31-25)23(29)15-6-10-16(26)11-7-15/h6-13H,2-5,27H2,1H3

InChI Key

PFQSBQDELWNYBE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC=C(C=C5)F)N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

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